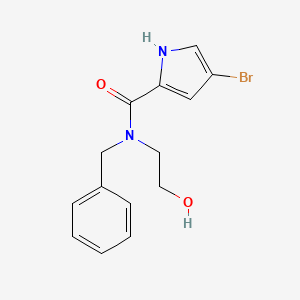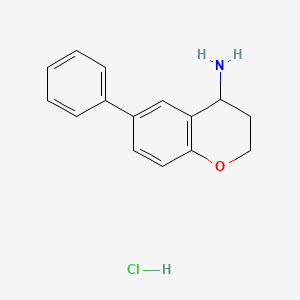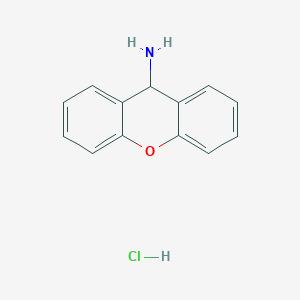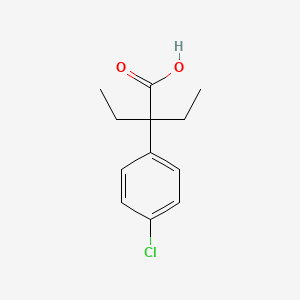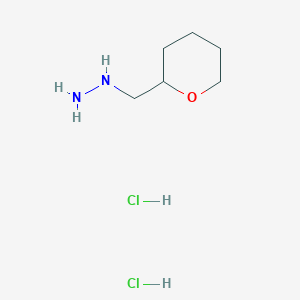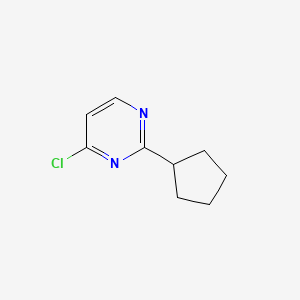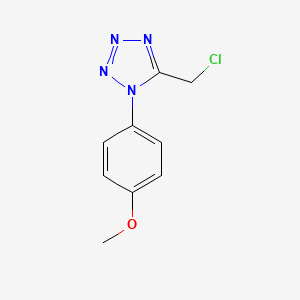
5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole
Overview
Description
Synthesis Analysis
This would involve detailing the chemical reactions and processes used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo. It would include the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Novel Synthesis Methods and Impurities in Pharmaceuticals
Novel Synthesis of Omeprazole and Impurities : One application of related tetrazole derivatives is observed in the synthesis of omeprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease. A study reviewed novel methods for synthesizing omeprazole and its pharmaceutical impurities, emphasizing the development of more efficient synthesis processes for proton pump inhibitors and their impurities, which can be used as standard impurities for further studies (Saini et al., 2019).
Tautomerism and Decomposition of Tetrazoles
Tautomerism in Amino-tetrazoles : Another study focuses on the tautomerization and decomposition mechanisms of amino-tetrazoles. It was found that different isomers of amino-tetrazoles, including 1-substituted and 2-substituted derivatives, undergo decomposition through specific pathways, shedding light on the stability and reactivity of these compounds. This understanding is crucial for applications where the stability of tetrazole derivatives is a factor (Zheng Hui-hui, 2009).
Role in Energetic Materials
Tetrazole Energetic Metal Complexes : The synthesis and properties of tetrazole energetic metal complexes (TEMCs) have been reviewed, with a focus on their synthesis processes, which offer advantages like high yield, mild reaction conditions, and environmental friendliness. These complexes are of interest due to their excellent performance and distinctive structural characteristics, making them potential candidates for applications in energetic materials (Li Yin-chuan, 2011).
Pharmaceutical and Biological Activities
Pharmacophore in Medicinal Chemistry : Tetrazole moiety is recognized for its broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. This versatility makes tetrazole derivatives, including potentially "5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole", valuable as pharmacophores in drug development. The review highlights the synthesis of tetrazole derivatives and their applications in medicinal chemistry, underscoring their importance in developing new therapeutic agents (Patowary et al., 2021).
Safety And Hazards
This would involve studying the safety and hazards associated with the compound. It would include its toxicity, flammability, environmental impact, and the precautions needed when handling it.
Future Directions
This would involve discussing potential future research directions involving the compound. It could include potential applications, improvements in synthesis, or further studies into its properties.
properties
IUPAC Name |
5-(chloromethyl)-1-(4-methoxyphenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-15-8-4-2-7(3-5-8)14-9(6-10)11-12-13-14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEFMZJSIWBAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



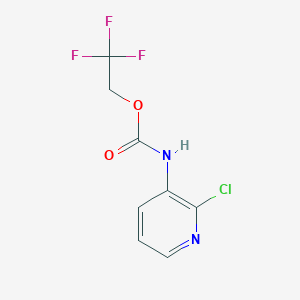

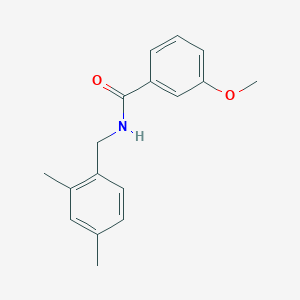
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)
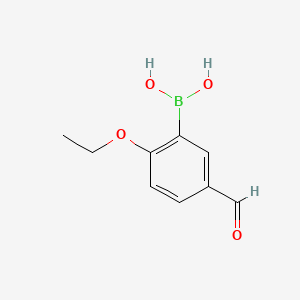

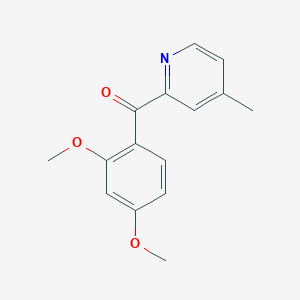
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/structure/B1452558.png)
